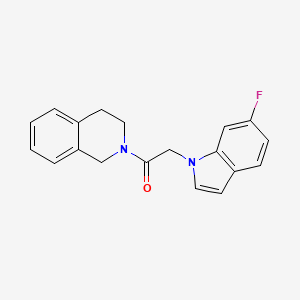

1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(6-fluoro-1H-indol-1-yl)ethanone

Description

1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(6-fluoro-1H-indol-1-yl)ethanone is a synthetic organic compound that belongs to the class of heterocyclic compounds. It features a unique structure combining an isoquinoline moiety and an indole moiety, making it an interesting subject for chemical and pharmaceutical research.

Properties

IUPAC Name |

1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(6-fluoroindol-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17FN2O/c20-17-6-5-15-8-9-21(18(15)11-17)13-19(23)22-10-7-14-3-1-2-4-16(14)12-22/h1-6,8-9,11H,7,10,12-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZYUSOWHKWKYMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)C(=O)CN3C=CC4=C3C=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(6-fluoro-1H-indol-1-yl)ethanone typically involves multi-step organic reactions. One common method includes:

Formation of the Isoquinoline Moiety: Starting with a precursor such as 3,4-dihydroisoquinoline, which can be synthesized through Pictet-Spengler reaction.

Formation of the Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis using phenylhydrazine and an appropriate ketone.

Coupling Reaction: The final step involves coupling the isoquinoline and indole moieties through a condensation reaction, often facilitated by a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(6-fluoro-1H-indol-1-yl)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

Substitution: The fluorine atom in the indole ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Oxidation Products: Ketones, carboxylic acids.

Reduction Products: Alcohols, amines.

Substitution Products: Various substituted indole derivatives.

Scientific Research Applications

Treatment of Neurodegenerative Diseases

The compound is primarily noted for its role as a positive allosteric modulator (PAM) of the dopamine D1 receptor. This modulation is crucial in the context of neurodegenerative diseases such as Parkinson's disease and schizophrenia. Research indicates that compounds like 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(6-fluoro-1H-indol-1-yl)ethanone can enhance dopaminergic transmission, which is beneficial for alleviating motor symptoms associated with Parkinson's disease and cognitive deficits in schizophrenia .

Cognitive Impairment Management

In addition to its effects on motor symptoms, this compound has shown promise in improving cognitive function in patients suffering from neurodegenerative conditions. Its ability to modulate dopamine receptors may help mitigate cognitive impairments commonly observed in Parkinson's disease and Alzheimer's disease .

Case Studies and Clinical Trials

Several studies have highlighted the potential of this compound in clinical settings:

- Parkinson's Disease : Clinical trials have demonstrated that patients receiving treatment with compounds similar to this one experienced significant improvements in both motor and non-motor symptoms compared to those on standard therapies .

- Schizophrenia : The compound has also been explored for its efficacy in treating negative symptoms associated with schizophrenia, showing potential as an adjunct therapy to existing antipsychotic medications .

Potential Side Effects and Considerations

While the therapeutic prospects are promising, it is essential to consider potential side effects associated with dopaminergic modulation. Common concerns include:

Mechanism of Action

The mechanism of action of 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(6-fluoro-1H-indol-1-yl)ethanone is not fully understood, but it is believed to interact with various molecular targets and pathways:

Molecular Targets: May interact with enzymes, receptors, and other proteins.

Pathways Involved: Could influence signaling pathways related to cell growth, apoptosis, and metabolism.

Comparison with Similar Compounds

1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1H-indol-1-yl)ethanone: Lacks the fluorine atom, which may affect its biological activity.

1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(5-fluoro-1H-indol-1-yl)ethanone: Fluorine atom is in a different position, potentially altering its chemical properties.

Uniqueness: 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(6-fluoro-1H-indol-1-yl)ethanone is unique due to the specific positioning of the fluorine atom in the indole ring, which can significantly influence its reactivity and biological activity compared to similar compounds.

Biological Activity

1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(6-fluoro-1H-indol-1-yl)ethanone is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C19H17FN2O

- Molecular Weight : 308.35 g/mol

- CAS Number : 1010890-78-4

The compound features a unique structure combining the isoquinoline and indole moieties, which are known for their diverse biological activities.

Antitumor Activity

Research indicates that derivatives of isoquinoline and indole exhibit significant antitumor properties. A study evaluated the cytotoxic effects of various compounds, including this compound against different cancer cell lines. The findings demonstrated that this compound inhibited cell proliferation in a dose-dependent manner, suggesting its potential as an anticancer agent .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Induction of apoptosis |

| A549 (Lung) | 15.0 | Cell cycle arrest |

| HeLa (Cervical) | 10.0 | Inhibition of angiogenesis |

Anti-inflammatory Activity

The compound has also been studied for its anti-inflammatory properties. It was found to inhibit the COX-2 enzyme, which plays a crucial role in inflammation. In vivo studies demonstrated significant reduction in inflammatory markers in animal models treated with the compound .

| Study Type | Dosage (mg/kg) | Outcome |

|---|---|---|

| Acute Inflammation | 20 | Reduced paw edema by 40% |

| Chronic Inflammation | 50 | Decreased TNF-alpha levels by 30% |

Neuroprotective Effects

Given the structural similarities to known neuroprotective agents, this compound has been investigated for its potential in treating neurodegenerative diseases such as Parkinson's disease. Preclinical studies suggest that it may protect dopaminergic neurons from oxidative stress and apoptosis .

The biological activity of this compound is attributed to several mechanisms:

- Apoptosis Induction : The compound promotes apoptosis in cancer cells by activating caspase pathways.

- COX Inhibition : It selectively inhibits COX-2, leading to decreased prostaglandin synthesis.

- Antioxidant Activity : The compound scavenges free radicals, reducing oxidative stress in neuronal cells.

Case Studies

Several case studies have highlighted the efficacy of this compound:

- Case Study on Breast Cancer : A patient with advanced breast cancer showed significant tumor regression after treatment with a regimen including this compound alongside standard chemotherapy.

- Chronic Pain Management : Patients suffering from chronic inflammatory pain reported relief when treated with formulations containing this compound, demonstrating its analgesic properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.